molecular formula C5H7ClO3S B8717832 Ethyl [(chlorocarbonyl)sulfanyl]acetate CAS No. 89323-62-6

Ethyl [(chlorocarbonyl)sulfanyl]acetate

Cat. No. B8717832
Key on ui cas rn: 89323-62-6
M. Wt: 182.63 g/mol
InChI Key: SZFSEVRQFLHYPL-UHFFFAOYSA-N
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Patent
US08598078B2

Procedure details

A flask equipped with a refrigerant cooled with dry ice was charged with thioglycolic acid ethyl ester (1.202 g, 10.0 mmol) and triphosgene (2.000 g, 6.7 mmol). A catalytical amount of tetrabutylammonium chloride was added and the mixture was heated to a temperature of 80° C. for fifteen hours. The exhaust gases were treated with 4N sodium hydroxide aqueous solution. The resulting light brown liquid was flushed with a stream of nitrogen, then distilled under vacuum (110° C./4 mbar) to yield the desired compound as a colorless oil. 1H-NMR (400 MHz, CDCl3, reference TMS); δ (ppm): 4.22 (q, 2H), 3.76 (s, 2H), 1.30 (t, 3H). 13C-NMR (100 MHz, CDCl3, reference TMS); δ (ppm): 166.63, 165.05, 62.44, 35.43, 14.02.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.202 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)=O.[CH2:4]([O:6][C:7](=[O:10])[CH2:8][SH:9])[CH3:5].[Cl:11][C:12](Cl)([O:14]C(=O)OC(Cl)(Cl)Cl)Cl.[OH-].[Na+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:4]([O:6][C:7](=[O:10])[CH2:8][S:9][C:12]([Cl:11])=[O:14])[CH3:5] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
1.202 g
Type
reactant
Smiles
C(C)OC(CS)=O
Name
Quantity
2 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask equipped with
CUSTOM
Type
CUSTOM
Details
The resulting light brown liquid was flushed with a stream of nitrogen
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum (110° C./4 mbar)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CSC(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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